molecular formula C9H16OS B3021233 2-Ethyl-3,6-dimethylthian-4-one CAS No. 462065-51-6

2-Ethyl-3,6-dimethylthian-4-one

Cat. No.: B3021233
CAS No.: 462065-51-6
M. Wt: 172.29 g/mol
InChI Key: QNNFEZMOBOWVAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-3,6-dimethylthian-4-one is an organic compound belonging to the thianone family. Thianones are sulfur-containing heterocycles, which are known for their diverse chemical properties and applications. This compound is characterized by its unique structure, which includes a thian-4-one ring substituted with ethyl and methyl groups at specific positions.

Mechanism of Action

The mechanism of action for 2-Ethyl-3,6-dimethylthian-4-one is not provided in the search results. It is mentioned that this compound is used in scientific research, which suggests that its mechanism of action may depend on the specific context of the research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3,6-dimethylthian-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-ethyl-3,6-dimethylthiol with a suitable oxidizing agent to form the thian-4-one ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like trifluoroacetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3,6-dimethylthian-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thian-4-one ring to a thiane ring using reducing agents such as lithium aluminum hydride.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.

    Substitution: Sodium hydride, potassium tert-butoxide, and dimethylformamide.

Major Products

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of thiane derivatives.

    Substitution: Formation of various substituted thian-4-one derivatives.

Scientific Research Applications

2-Ethyl-3,6-dimethylthian-4-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex sulfur-containing heterocycles.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Comparison with Similar Compounds

Similar Compounds

    2-Methylthian-4-one: Lacks the ethyl group, resulting in different chemical properties and reactivity.

    3,6-Dimethylthian-4-one: Similar structure but without the ethyl substitution, leading to variations in biological activity.

    2-Ethylthian-4-one: Contains only the ethyl group, affecting its chemical behavior and applications.

Uniqueness

2-Ethyl-3,6-dimethylthian-4-one is unique due to the presence of both ethyl and methyl groups, which confer distinct chemical and biological properties. This combination of substituents enhances its versatility in various applications, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-ethyl-3,6-dimethylthian-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16OS/c1-4-9-7(3)8(10)5-6(2)11-9/h6-7,9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNFEZMOBOWVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(=O)CC(S1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80385145
Record name 2-Ethyl-3,6-dimethylthian-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462065-51-6
Record name 2-Ethyl-3,6-dimethylthian-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-3,6-dimethylthian-4-one
Reactant of Route 2
2-Ethyl-3,6-dimethylthian-4-one
Reactant of Route 3
2-Ethyl-3,6-dimethylthian-4-one
Reactant of Route 4
2-Ethyl-3,6-dimethylthian-4-one
Reactant of Route 5
2-Ethyl-3,6-dimethylthian-4-one
Reactant of Route 6
2-Ethyl-3,6-dimethylthian-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.